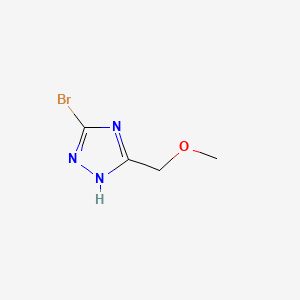

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-5-(methoxymethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKCULBLUKSXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672509 | |

| Record name | 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210892-10-6 | |

| Record name | 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole chemical structure and analysis

An In-Depth Technical Guide to 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the molecule's core chemical structure, physicochemical properties, synthesis, and purification methodologies. A central focus is placed on a robust framework for its analytical characterization, outlining the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structure elucidation and purity confirmation. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its application in a laboratory setting.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its unique chemical properties, including its ability to participate in hydrogen bonding, its moderate dipole character, and its metabolic stability, make it an ideal building block for designing molecules that can effectively interact with biological targets.[2] Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5]

This compound is a key intermediate in the synthesis of more complex molecules. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, while the methoxymethyl group at the C3 position can influence solubility and metabolic stability. Understanding the synthesis and characterization of this specific building block is therefore crucial for programs aimed at developing novel triazole-based therapeutics.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its structure and fundamental properties.

Chemical Structure

The structure of this compound consists of a five-membered 1,2,4-triazole ring substituted with a bromine atom at position 5 and a methoxymethyl group at position 3. The "1H" designation indicates that the nitrogen at position 1 is protonated, one of the possible tautomeric forms of the triazole ring.[6]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physicochemical properties is essential for handling, reaction setup, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃O | [7][8] |

| Molecular Weight | 192.01 g/mol | [7][9] |

| CAS Number | 1210892-10-6 | [7][9] |

| Appearance | Solid | [7] |

| InChI | 1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | [7] |

| SMILES | COCc1n[nH]c(Br)n1 | [7] |

Synthesis and Purification

Plausible Synthesis Pathway

The synthesis could logically proceed from a methoxyacetyl chloride and an aminoguanidine derivative, followed by cyclization and subsequent bromination. The causality here is driven by the need to construct the substituted triazole core. The methoxyacetyl group provides the C3 carbon and its methoxymethyl substituent, while aminoguanidine provides the N1, N2, N4, and C5 atoms of the ring.

Conceptual Experimental Protocol: Synthesis

This protocol is a representative example based on common organic synthesis techniques for related structures. Researchers must adapt and optimize these steps based on their specific laboratory conditions and safety protocols.

-

Step 1: Acylation of Aminoguanidine. Methoxyacetyl chloride is added dropwise to a cooled solution of aminoguanidine hydrochloride in a suitable solvent (e.g., pyridine or DMF) to form the N-methoxyacetylaminoguanidine precursor. The base neutralizes the HCl generated.

-

Step 2: Cyclization. The precursor is heated in a suitable solvent, often with a mild acid or base catalyst, to induce cyclization and dehydration, forming 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine.

-

Step 3: Sandmeyer-type Bromination. The resulting 5-amino-triazole is converted to the target 5-bromo derivative. This typically involves diazotization with sodium nitrite in the presence of a strong acid (like HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom.

-

Step 4: Work-up. Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is quenched, typically with water or a basic solution, and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis work-up often requires purification to remove unreacted starting materials and byproducts. Recrystallization is a cost-effective and powerful technique for this purpose.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system like ethanol/water or ethyl acetate/hexanes is a common starting point.

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum. The purity should be assessed by HPLC and melting point analysis.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where the results of each analysis corroborate the others.

Overview of the Analytical Workflow

The logical flow of analysis starts with chromatographic assessment of purity, followed by spectroscopic methods to confirm the molecular weight and detailed structure.

Caption: A typical analytical workflow for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Causality: The magnetic field experienced by each proton is shielded or deshielded by its local electronic environment. This causes protons in different parts of the molecule to resonate at different frequencies (chemical shifts), allowing for their differentiation.

-

-

¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule.

Expected ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| -OCH₃ (Methoxy) | ~3.4 | ~59 | A singlet integrating to 3 protons in a typical aliphatic ether region. |

| -CH₂- (Methylene) | ~4.6 | ~68 | A singlet integrating to 2 protons, shifted downfield due to the adjacent oxygen and triazole ring. |

| N-H (Triazole) | >10 (broad) | N/A | A broad singlet, often exchangeable with D₂O. Its chemical shift can be highly variable. |

| C3 (Triazole) | N/A | ~160 | Carbon attached to two nitrogens and the methoxymethyl group. |

| C5 (Triazole) | N/A | ~145 | Carbon attached to two nitrogens and the bromine atom. Its signal will be significantly lower due to the halogen. |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of the elemental formula.

-

Causality: The molecule is ionized, and the resulting charged particle is accelerated through a magnetic or electric field. The mass-to-charge ratio (m/z) is measured, which for a singly charged ion, corresponds to the molecular weight.

-

Expected Result: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₄H₇BrN₃O⁺. A key feature to look for is the isotopic pattern characteristic of a bromine-containing compound: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds (e.g., stretching, bending).

-

Expected Key Peaks:

-

~3100-3000 cm⁻¹: C-H stretching (aromatic/heterocyclic).

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic from methoxymethyl).

-

~1600-1450 cm⁻¹: C=N and N=N stretching within the triazole ring.

-

~1100 cm⁻¹: C-O stretching of the ether group.

-

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable building block. Its utility stems from the synthetic versatility of the C-Br bond.

-

Scaffold for Elaboration: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position, enabling the rapid generation of diverse chemical libraries for screening.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the group at the C5 position, medicinal chemists can probe the SAR of a lead compound. This helps in optimizing potency, selectivity, and pharmacokinetic properties. The 1,2,4-triazole core often acts as a key pharmacophore that anchors the molecule to its biological target, while the substituents at C3 and C5 fine-tune the interaction.[1]

Safety, Handling, and Storage

As with all laboratory chemicals, appropriate safety precautions must be observed.

-

Hazard Identification: The compound is classified as Acute Toxicity, Oral, Category 4.[7][11] The GHS signal word is "Warning" with the hazard statement H302: Harmful if swallowed.[7][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.[7]

References

- Vertex AI Search Result. This compound. Accessed January 15, 2026.

- Sigma-Aldrich. This compound. Accessed January 15, 2026.

- BLDpharm. 5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole. Accessed January 15, 2026.

- Sigma-Aldrich. 5-Bromo-3-(methoxymethyl)

- PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole. Accessed January 15, 2026.

- MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Accessed January 15, 2026.

- PubMed. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Accessed January 15, 2026.

- Sigma-Aldrich. 3-Bromo-5-methoxy-1H-1,2,4-triazole. Accessed January 15, 2026.

- Santa Cruz Biotechnology. 3-Bromo-1H-1,2,4-triazole. Accessed January 15, 2026.

- Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Accessed January 15, 2026.

- PubMed. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Accessed January 15, 2026.

- Biosynth. 5-Bromo-1H-1,2,4-triazole. Accessed January 15, 2026.

- Current issues in pharmacy and medicine. QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Accessed January 15, 2026.

- MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- BLD Pharm. 5-Bromo-1H-1,2,4-triazole. Accessed January 15, 2026.

- Fine Chemical Technologies. Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Accessed January 15, 2026.

- RSC Publishing. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. Accessed January 15, 2026.

- PubMed. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Accessed January 15, 2026.

- MDPI.

Sources

- 1. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09510A [pubs.rsc.org]

- 3. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound AldrichCPR 1210892-10-6 [sigmaaldrich.com]

- 8. This compound AldrichCPR 1210892-10-6 [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides | Grebenkina | Fine Chemical Technologies [finechem-mirea.ru]

- 11. 5-bromo-4-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole (CAS No. 1210892-10-6): Properties and Synthetic Potential

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[2] This technical guide focuses on a specific, functionalized derivative, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole (CAS No. 1210892-10-6). While this compound is primarily cataloged as a research chemical for early discovery, its structural features suggest significant potential as a versatile synthetic building block in the development of novel therapeutic agents and other functional molecules. This guide will provide an in-depth analysis of its known properties and, by extension, its probable applications in drug discovery and materials science, based on the well-established chemistry of the 5-bromo-1,2,4-triazole class of compounds.

Physicochemical Properties

This compound is a solid at room temperature. Its core structure consists of a five-membered 1,2,4-triazole ring, substituted with a bromine atom at the 5-position and a methoxymethyl group at the 3-position. The bromine atom is a key reactive handle, while the methoxymethyl group can influence solubility and steric interactions.

| Property | Value | Source |

| CAS Number | 1210892-10-6 | N/A |

| Molecular Formula | C₄H₆BrN₃O | N/A |

| Molecular Weight | 192.01 g/mol | N/A |

| Physical Form | Solid | N/A |

| InChI Key | KMKCULBLUKSXDU-UHFFFAOYSA-N | N/A |

| SMILES | COCc1n[nH]c(Br)n1 | N/A |

Synthetic Utility: A Versatile Intermediate

The primary utility of this compound lies in its role as a synthetic intermediate. The bromine atom at the 5-position of the triazole ring is an excellent leaving group, making it amenable to a variety of substitution and cross-coupling reactions. This allows for the introduction of diverse functionalities at this position, enabling the synthesis of large libraries of novel 1,5-disubstituted 1,2,4-triazoles.

Caption: Synthetic utility of 5-bromo-1,2,4-triazoles as intermediates.

Potential Applications and Mechanism of Action of Derivatives

While specific biological data for this compound is not publicly available, the extensive research on its structural class allows for the extrapolation of its potential applications. Many 1,5-disubstituted 1,2,4-triazoles, synthesized from 5-bromo precursors, have demonstrated significant biological activity, particularly as anticancer agents.

One prominent mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Caption: General mechanism of tubulin polymerization inhibition by 1,2,4-triazole derivatives.

Experimental Protocols

The following is a representative protocol for the synthesis of a 1,5-disubstituted 1,2,4-triazole using a 5-bromo-1,2,4-triazole as a starting material, adapted from the literature.[3] This illustrates a common application of compounds like this compound.

Protocol: Suzuki Cross-Coupling for the Synthesis of 1-Aryl-5-(substituted)-1H-1,2,4-triazoles

-

Materials:

-

5-Bromo-1-aryl-1H-1,2,4-triazole (1.0 mmol)

-

Substituted boronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

-

Triphenylphosphine (PPh₃, 0.1 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add the 5-bromo-1-aryl-1H-1,2,4-triazole, substituted boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-5-(substituted)-1H-1,2,4-triazole.

-

Conclusion

This compound is a valuable, yet understudied, chemical entity. While direct applications are not yet documented in peer-reviewed literature, its structure strongly suggests its utility as a versatile synthetic intermediate. The presence of a reactive bromine atom at the 5-position allows for the facile synthesis of a wide range of 1,5-disubstituted 1,2,4-triazoles. Given that this broader class of compounds has shown significant promise in medicinal chemistry, particularly as potent anticancer agents that target tubulin polymerization, this compound represents a key building block for the discovery and development of next-generation therapeutics. Further research into the reaction scope and biological activities of its derivatives is warranted.

References

-

Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. (n.d.). Retrieved from [Link]

-

ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis of 3- and 5-substituted 1,2,4-triazoles. (n.d.). Retrieved from [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). Retrieved from [Link]

-

A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved from [Link]

Sources

The Emerging Potential of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. This technical guide delves into the specific and largely unexplored class of 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole derivatives. While direct literature on this particular scaffold is nascent, this paper will provide a comprehensive overview of its synthetic feasibility, explore the medicinal chemistry rationale behind its unique substitution pattern, and extrapolate its potential as a source of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer drug discovery. By examining the established biological activities of structurally related 1,2,4-triazole analogs, we will build a robust framework for guiding future research and development in this promising chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds with therapeutic potential.

Introduction: The 1,2,4-Triazole Core - A Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties beneficial for drug design.[1] Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for amide and ester groups have cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] A vast number of 1,2,4-triazole derivatives have been synthesized and evaluated, demonstrating a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties.

This guide focuses on a specific, underexplored derivative: This compound . The strategic placement of a bromine atom at the 5-position and a methoxymethyl group at the 3-position presents an intriguing combination of functionalities that could lead to novel biological activities and improved pharmacokinetic profiles.

Synthetic Strategies: Accessing the this compound Scaffold

While specific literature detailing the synthesis of this compound is not abundant, its synthesis can be logically deduced from established methods for constructing substituted 1,2,4-triazoles. A plausible and efficient synthetic approach would involve a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a pathway involving the cyclization of a key thiosemicarbazide intermediate, followed by functional group manipulations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(methoxyacetyl)hydrazine-1-carbothioamide (Intermediate C)

-

To a solution of methoxyacetic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature for 30 minutes.

-

Add thiosemicarbazide (1.0 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol (Intermediate D)

-

Dissolve the 2-(methoxyacetyl)hydrazine-1-carbothioamide (1.0 eq) in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (2.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain the 1,2,4-triazole-3-thiol.

Step 3: Synthesis of this compound (Final Product F)

-

The conversion of the thiol to the bromo derivative can be achieved in a two-step process. First, the thiol group is removed (desulfurization). This can be accomplished using an oxidizing agent like nitric acid or hydrogen peroxide in acetic acid.

-

The resulting 3-(methoxymethyl)-1H-1,2,4-triazole is then brominated at the 5-position. A common brominating agent for such heterocycles is N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator such as benzoyl peroxide.[3]

Medicinal Chemistry Rationale: The Significance of the Bromo and Methoxymethyl Substituents

The choice of bromine at the C5 position and a methoxymethyl group at the C3 position is not arbitrary and is grounded in established medicinal chemistry principles.

The Role of the Bromo Substituent

Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The introduction of a bromine atom can:

-

Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Introduce a Site for Hydrogen Bonding: The bromine atom can act as a weak hydrogen bond acceptor, potentially influencing binding affinity to biological targets.

-

Serve as a Handle for Further Derivatization: The C-Br bond can be a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Influence Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the triazole ring, affecting its ionization state at physiological pH.

The Role of the Methoxymethyl Substituent

The methoxymethyl group (MOM) is a small, flexible, and relatively polar substituent that can offer several advantages in drug design:

-

Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[4]

-

Modulation of Lipophilicity: While the methyl group is lipophilic, the ether oxygen introduces polarity. The overall effect on lipophilicity is generally a slight decrease or neutral contribution when attached to an aromatic system.[4]

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester linkage. However, O-demethylation by cytochrome P450 enzymes can be a metabolic pathway.[4]

-

Conformational Flexibility: The flexible nature of the methoxymethyl side chain can allow for optimal positioning within a binding pocket to maximize interactions.

Potential Biological Activities: An Inferential Approach

Given the lack of direct experimental data, the potential biological activities of this compound derivatives can be inferred from the extensive body of research on structurally similar compounds.

Potential Antimicrobial Activity

1,2,4-triazole derivatives are well-established as potent antimicrobial agents. Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.

-

Mechanism of Action (Antifungal): The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of membrane integrity and ultimately, fungal cell death. The nitrogen atoms of the triazole ring are known to coordinate with the heme iron atom in the active site of the enzyme.

-

Structure-Activity Relationship (SAR) Insights: Studies on various 1,2,4-triazole derivatives have shown that the nature and position of substituents on the triazole ring significantly influence their antimicrobial activity. The presence of a halogen atom on the triazole ring or on appended aromatic rings has often been correlated with enhanced activity.

Table 1: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis | 31.25 µg/mL | [5] |

| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | Pseudomonas aeruginosa | 16 µg/mL | [5] |

| Ofloxacin analogues with 1,2,4-triazole | Gram-positive and Gram-negative bacteria | 0.25 - 1 µg/mL | [5] |

Based on these precedents, it is highly plausible that this compound derivatives could exhibit significant antibacterial and/or antifungal activity.

Potential Anticancer Activity

The 1,2,4-triazole scaffold is also a promising pharmacophore for the development of anticancer agents. Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with potent cytotoxic activity against various cancer cell lines.

-

Mechanisms of Action (Anticancer): 1,2,4-triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), and tubulin.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.

-

-

Structure-Activity Relationship (SAR) Insights: The anticancer activity of 1,2,4-triazoles is highly dependent on the nature of the substituents. The presence of halogenated phenyl rings and other heterocyclic moieties has been shown to be beneficial for activity. For instance, some studies have indicated that a bromo group is essential for the anticancer activity of certain 1,2,3-triazole-containing chalcone derivatives.[6]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |

| Novel 1,2,4-triazole derivatives | Various cancer cell lines | Potent antiproliferative activity | |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives | PC3 prostate cancer cells | Significant cytotoxic activities | [7] |

| 1,2,3-triazole-containing chalcone derivatives | A549 lung cancer cells | IC₅₀: 8.67–11.62 μM | [6] |

The unique combination of a bromo and a methoxymethyl group in the target scaffold could lead to novel interactions with anticancer targets, making this an exciting area for further investigation.

Experimental Protocols for Biological Evaluation

To assess the potential antimicrobial and anticancer activities of novel this compound derivatives, standardized in vitro assays are essential.

Antimicrobial Activity Assays

Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.

5.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assays

Caption: A standard workflow for the in vitro evaluation of anticancer compounds.

5.2.1. MTT Assay for Cytotoxicity (IC₅₀ Determination)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the well-established biological activities of related 1,2,4-triazole derivatives, it is reasonable to hypothesize that compounds based on this core structure will exhibit potent antimicrobial and/or anticancer properties. The strategic inclusion of a bromine atom and a methoxymethyl group offers a unique combination of physicochemical properties that can be fine-tuned through further derivatization to optimize potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

-

Efficient Synthesis: Development and optimization of a robust and scalable synthetic route to the core scaffold and its derivatives.

-

Library Synthesis and SAR Studies: Creation of a diverse library of analogs by modifying the substituents at various positions of the triazole ring to establish clear structure-activity relationships.

-

Comprehensive Biological Evaluation: Screening of the synthesized compounds against a broad panel of microbial pathogens and cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which the active compounds exert their biological effects.

This technical guide provides a foundational framework to stimulate and guide further investigation into this intriguing class of heterocyclic compounds. The exploration of this compound derivatives holds the potential to yield novel drug candidates with significant therapeutic value.

References

-

Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

- (Reference for a general synthesis of 1,2,4-triazoles)

-

Asif, M. (2014). A review on the anticancer and antimicrobial potentials of 1,2,4-triazole derivatives. PubMed. [Link]

- (Reference for a specific anticancer 1,2,4-triazole deriv

-

Kaplaushenko, A. G., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. [Link]

-

Taylor & Francis Online. (2021). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

- (Reference for a specific antimicrobial 1,2,4-triazole deriv

- (Reference for a protocol for anticancer activity evalu

- (Reference for a protocol for antimicrobial activity evalu

- (Reference for bioisosteric replacement in triazoles)

- (Reference for SAR of halo-1,2,4-triazoles)

- (Reference for another anticancer 1,2,4-triazole deriv

-

Frontiers in Pharmacology. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

- (Reference for another antimicrobial 1,2,4-triazole deriv

- (Reference for another synthesis of 1,2,4-triazoles)

-

ResearchGate. (2020). Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and trans‐amides. [Link]

-

ResearchGate. (2021). Triazoles as Bioisosteres in Medicinal Chemistry: A Recent Update. [Link]

Sources

A Theoretical and Computational Scrutiny of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole: A Guide for Drug Discovery Professionals

Foreword: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety represents a cornerstone in the landscape of medicinal chemistry and drug development.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, is a "privileged scaffold," meaning its structural framework is amenable to a wide array of chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant effects.[1][3][4] The strategic incorporation of a bromine atom and a methoxymethyl group, as seen in 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, offers unique opportunities for modulating the compound's reactivity, lipophilicity, and potential interactions with biological targets. This guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the structure-activity relationships of this promising molecule, offering a roadmap for its potential development as a therapeutic agent.

Molecular Architecture and Physicochemical Properties

This compound (CAS Number: 1210892-10-6) is a solid compound with the empirical formula C₄H₆BrN₃O and a molecular weight of 192.01 g/mol .[5] The core of the molecule is the 1,2,4-triazole ring, which can exist in different tautomeric forms.[3][6] However, the substitution pattern in this compound likely favors a specific tautomer, which can be predicted and confirmed through quantum chemical calculations. The presence of the bromine atom at the 5-position significantly influences the electronic distribution within the triazole ring, enhancing its potential for specific interactions and serving as a handle for further synthetic modifications.[2] The methoxymethyl group at the 3-position can impact the molecule's solubility and hydrogen bonding capabilities.

Synthetic Pathways: A Conceptual Framework

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methodologies for constructing substituted 1,2,4-triazoles. A plausible synthetic strategy would involve the cyclization of appropriate precursors followed by functional group interconversion.

A common route to functionalized 1,2,4-triazoles involves the reaction of an acid hydrazide with a suitable one-carbon synthon.[1] For the target molecule, this could begin with methoxyacetohydrazide, which can be cyclized to form the 3-(methoxymethyl)-1H-1,2,4-triazole core. Subsequent bromination at the C5 position, a common reaction for electron-rich heterocyclic systems, would yield the final product.[2]

Alternatively, a strategy involving the use of a bromo-substituted precursor could be employed. For instance, the reaction of a bromo-substituted imidate with hydrazine could lead to the formation of the bromo-triazole ring, which could then be further functionalized. The regioselectivity of N-alkylation is a critical consideration in triazole synthesis, and the presence of a bromine atom can direct the alkylation to a specific nitrogen atom.[7]

Theoretical Investigations: Unveiling Molecular Behavior

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for investigating the molecular properties of 1,2,4-triazole derivatives.[1][8][9] These computational approaches provide invaluable insights into the molecule's electronic structure, stability, and reactivity, which are crucial for understanding its potential biological activity.[10][11]

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of this compound.[1]

Protocol for DFT Calculations:

-

Software: Gaussian 16 or similar quantum chemistry software package.[8][9]

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for organic molecules.[9]

-

Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for this type of molecule.[6][12]

-

Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Property Calculations: Following optimization, various molecular properties are calculated, including:

-

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.[1][10]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and helps identify potential sites for electrophilic and nucleophilic attack.[10][13]

-

Spectroscopic Properties: Theoretical IR, NMR, and UV-Vis spectra can be calculated and compared with experimental data for structural validation.[9][14]

-

Table 1: Representative DFT-Calculated Properties of this compound (Hypothetical Data)

| Property | Calculated Value | Significance |

| Optimized Geometry | ||

| C5-Br Bond Length | ~1.85 Å | Indicates a typical covalent bond length. |

| N1-N2 Bond Length | ~1.38 Å | Shorter than a typical N-N single bond, indicating some double bond character within the triazole ring.[3] |

| C3-C(methoxymethyl) Bond Length | ~1.48 Å | Standard single bond length. |

| Electronic Properties | ||

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 eV | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity.[6] |

| Dipole Moment | ~3.5 D | Indicates a polar molecule, which can influence its solubility and interactions with polar biological targets. |

| Spectroscopic Data | ||

| Calculated IR Frequencies | C-Br stretch: ~650 cm⁻¹; N-H stretch: ~3400 cm⁻¹ | Can be correlated with experimental IR spectra to confirm the presence of specific functional groups.[9] |

| Calculated ¹³C NMR Shifts | C5 (attached to Br): ~145 ppm | The bromine atom deshields the attached carbon, resulting in a downfield chemical shift. |

Diagram 1: DFT Calculation Workflow

Caption: A generalized workflow for performing DFT calculations on this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mechanism and affinity.[11] This is a critical step in rational drug design, helping to identify potential biological targets and guide the optimization of lead compounds.[1][15]

Given the known anticancer and antifungal activities of many 1,2,4-triazole derivatives, a relevant target for a molecular docking study of this compound could be an enzyme involved in cancer cell proliferation, such as a cyclin-dependent kinase (CDK), or a fungal enzyme like lanosterol 14α-demethylase.

Protocol for Molecular Docking:

-

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular modeling software.[15]

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

-

Docking:

-

Run the docking algorithm to place the ligand into the defined binding site of the protein. The algorithm will explore various conformations and orientations of the ligand.

-

The docking results are typically scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis:

-

Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's active site residues.

-

Visualize the protein-ligand complex to gain a deeper understanding of the binding mode.

-

Diagram 2: Molecular Docking Workflow

Caption: A streamlined workflow for conducting molecular docking studies with this compound.

Potential Applications in Drug Development

The theoretical studies of this compound provide a strong foundation for its exploration as a potential therapeutic agent. The insights gained from DFT and molecular docking can guide its development in several ways:

-

Anticancer Drug Discovery: Many 1,2,4-triazole derivatives have shown promising anticancer activity.[16] Molecular docking studies can help identify specific cancer-related protein targets for which this compound may have a high binding affinity. The bromine atom can potentially form halogen bonds with the protein, a type of interaction that is increasingly recognized as important in drug design.

-

Antifungal Drug Development: The 1,2,4-triazole ring is a key pharmacophore in several successful antifungal drugs, such as fluconazole and itraconazole.[3] These drugs target fungal lanosterol 14α-demethylase. Molecular docking can be used to evaluate the potential of this compound as an inhibitor of this enzyme.

-

Lead Optimization: The theoretical data can guide the synthesis of new derivatives with improved potency and selectivity. For example, the bromine atom can be replaced with other functional groups through nucleophilic substitution to explore structure-activity relationships.[2] DFT calculations can predict how these modifications will affect the electronic properties and reactivity of the molecule.

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, building upon the well-established therapeutic potential of the 1,2,4-triazole scaffold. Theoretical and computational studies, including DFT and molecular docking, are essential for a comprehensive understanding of its molecular properties and for guiding its development as a potential drug candidate.[11] Future research should focus on the synthesis and experimental validation of the theoretical predictions, including spectroscopic characterization and in vitro biological evaluation against relevant targets. The integration of computational and experimental approaches will be crucial for unlocking the full therapeutic potential of this promising compound.

References

- Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide - Benchchem.

- A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE - RAD Proceedings.

- 2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed.

- Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest.

- (PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum - ResearchGate.

- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole - Benchchem.

- Synthesis, crystal structure elucidation, DFT analysis, drug-likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID-19 - PubMed Central.

- Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies - Benchchem.

- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry.

- Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | CoLab.

- Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Semantic Scholar.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI.

- This compound - Sigma-Aldrich.

- This compound.

- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal.

- (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate.

- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC.

- Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rad-proceedings.org [rad-proceedings.org]

- 4. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 8. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | CoLab [colab.ws]

- 14. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 16. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Bromo-Substituted Triazoles: From Foundational Discovery to a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus, a five-membered heterocycle, represents one of the most significant structural motifs in contemporary drug discovery, prized for its metabolic stability, unique electronic properties, and capacity for hydrogen bonding.[1][2] The introduction of a bromine atom onto this scaffold transforms it from a stable core into a versatile and reactive intermediate, unlocking a vast chemical space for derivatization. This technical guide provides a comprehensive exploration of the discovery and history of bromo-substituted triazoles. It traces the evolution of their synthesis from early direct bromination techniques to the revolutionary advent of copper-catalyzed "click" chemistry. Furthermore, this guide elucidates the strategic importance of the bromo-substituent as both a regioselective directing group and a versatile synthetic handle for complex molecule construction, particularly through transition-metal-catalyzed cross-coupling reactions. Detailed protocols, mechanistic diagrams, and comparative data are presented to offer researchers and drug development professionals a thorough understanding of the causality behind experimental choices and the immense potential of bromo-triazoles in building the next generation of therapeutics.

The Triazole Scaffold: A Historical Perspective

Discovery and Early Chemistry

The journey of triazole chemistry began in the late 19th century. The name "triazole" was first introduced in 1885 by Bladin to describe the five-membered aromatic ring system containing three nitrogen atoms.[3] That same year, Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative, laying the groundwork for over a century of heterocyclic chemistry.[1] These foundational studies established the fundamental structure, aromaticity, and basic chemical properties of the triazole ring system.

The Rise of a Privileged Structure in Medicinal Chemistry

It was not until the mid-20th century that the full potential of the triazole scaffold was realized, particularly in medicinal and agricultural chemistry.[4] Triazoles are now considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This status is derived from a unique combination of physicochemical properties:

-

Metabolic Stability: The aromatic triazole ring is exceptionally stable and resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[2][5]

-

Bioisosterism: The triazole nucleus is a well-established bioisostere for amide and ester bonds, as well as other five-membered heterocycles like imidazoles and pyrazoles.[5][6] This allows for the substitution of metabolically labile groups to improve drug-like properties without sacrificing binding affinity.

-

Hydrogen Bonding and Dipole Moment: The nitrogen atoms act as hydrogen bond acceptors, while N-H triazoles can also be donors, facilitating strong and specific interactions with biological targets.[2] The ring's significant dipole moment further contributes to binding interactions.[7]

These attributes have led to the development of numerous successful drugs across a wide range of therapeutic areas, including antifungal agents (e.g., fluconazole, posaconazole), anticancer therapies, and antiviral treatments.[3][8]

The Advent of Bromo-Substituted Triazoles: Foundational Synthetic Strategies

The introduction of a bromine atom onto the triazole ring was a critical step in expanding its synthetic utility. Early methods focused on the direct functionalization of the pre-formed heterocyclic core.

Direct Electrophilic Bromination

The π-deficient nature of the triazole ring carbons, due to the electronegativity of the adjacent nitrogen atoms, makes them susceptible to nucleophilic attack, while the nitrogen atoms are prone to electrophilic substitution.[3] However, direct bromination of the carbon atoms is a well-established and effective method. This reaction proceeds via an electrophilic substitution mechanism where a "positive bromine" species attacks the triazole ring.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS), often in the presence of an acid or a radical initiator.[9][10][11] For instance, 1H-1,2,4-triazole can be readily converted to 3,5-Dibromo-4H-1,2,4-triazole in high yield.[9][10] The choice of reagents and reaction conditions is critical for controlling the regioselectivity of the bromination.[12][13]

Experimental Protocol: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole[9][10]

This protocol describes a classic method for the direct bromination of a pre-formed triazole ring.

Step 1: Reaction Setup

-

In a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve 1H-1,2,4-triazole in an appropriate solvent (e.g., water or an acidic medium).

Step 2: Addition of Brominating Agent

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or an aqueous solution of bromine, to the stirred solution. The reaction is often exothermic and may require cooling.

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux and maintain for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration.

-

Wash the crude product with water to remove any remaining inorganic salts.

-

The product, 3,5-Dibromo-4H-1,2,4-triazole, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Summary: Direct Bromination of Triazoles

| Starting Material | Brominating Agent | Conditions | Product | Yield | Reference |

| 1H-1,2,4-triazole | Bromine/NBS | Aqueous, Reflux | 3,5-Dibromo-4H-1,2,4-triazole | 74% | [9][10] |

| 1H-1,2,3-triazole | Bromine/NBS | - | 4,5-Dibromo-1H-1,2,3-triazole | 78% | [9][10] |

| 2-Phenyl-1,2,3,2H-triazole | Br₂ / Ag₂SO₄ / H₂SO₄ | 3 hours | 2-p-bromophenyl-1,2,3,2H-triazole | - | [14] |

The "Click" Chemistry Revolution: A Paradigm Shift in Bromo-Triazole Synthesis

While direct bromination is effective, the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction by Sharpless and others in the early 2000s revolutionized triazole synthesis.[15] This "click" reaction provided an exceptionally efficient, regioselective, and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles under mild conditions, with broad tolerance for other functional groups.[16]

This new paradigm allowed for the synthesis of bromo-substituted triazoles not by functionalizing the ring post-synthesis, but by constructing the ring from a bromo-containing building block, such as a bromo-alkyne or a bromo-azide.[3] This approach offers superior control over isomer formation and is central to the modular assembly of complex molecules in modern drug discovery.[6][17]

Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Synthesis of a 1-Aryl-4-bromo-1H-1,2,3-triazole

This protocol outlines a general procedure for synthesizing a bromo-substituted triazole using a bromo-alkyne precursor.

Caption: Experimental workflow for the CuAAC synthesis of a bromo-substituted 1,2,3-triazole.

Step 1: Reagent Preparation

-

In a round-bottom flask, dissolve the selected aryl azide (1.0 eq) and the corresponding bromo-alkyne (1.1 eq) in a solvent mixture, typically t-butanol and water (1:1).

Step 2: Catalyst Addition

-

To the stirred solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.

Step 3: Reaction

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 6-24 hours. Monitor the consumption of the limiting reagent by TLC.

Step 4: Isolation and Purification

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to yield the pure bromo-substituted 1,2,3-triazole.

The Strategic Role of the Bromo-Substituent in Modern Drug Discovery

The true power of bromo-substituted triazoles lies not in the final molecule itself, but in its capacity as a versatile intermediate. The bromine atom serves two critical, strategic roles: as a directing group and as a synthetic handle for late-stage functionalization.

Bromine as a Regioselective Directing Group

The presence of a bromine atom on the triazole ring can influence the regioselectivity of subsequent reactions. A key example is the N-alkylation of 4-bromo-NH-1,2,3-triazoles. The bromo-substituent sterically and electronically disfavors alkylation at the adjacent N-1 position, thereby directing alkyl halides to react selectively at the N-2 position.[18] This provides a highly efficient and regioselective route to 2,4-disubstituted 1,2,3-triazoles, a substitution pattern that can be difficult to achieve through other methods.[18]

Bromine as a Versatile Synthetic Handle

The carbon-bromine bond on the triazole ring is an ideal anchor point for introducing further molecular complexity. It serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Cross-Coupling: Reacting a bromo-triazole with a boronic acid in the presence of a palladium catalyst allows for the synthesis of 2,4,5-trisubstituted triazoles, providing access to highly decorated and complex molecular architectures.[18]

-

Hydrogenation/Debromination: The bromine atom can be selectively removed via hydrogenation.[18] This allows for a synthetic strategy where the bromine atom is used first as a directing group (e.g., for N-2 alkylation) and then removed to yield a 2,4-disubstituted triazole.[18]

This dual utility allows for divergent synthesis from a single bromo-triazole intermediate, making it an invaluable tool for building libraries of compounds in drug discovery programs.

Caption: Divergent synthetic pathways from a bromo-triazole intermediate.

Conclusion and Future Outlook

The history of bromo-substituted triazoles is a compelling narrative of chemical innovation. From the initial direct bromination of a ring structure discovered in the 19th century, the field has evolved dramatically with the advent of powerful synthetic tools like the CuAAC reaction. This has shifted the role of bromo-triazoles from simple halogenated heterocycles to pivotal, multi-functional intermediates in the synthesis of complex, biologically active molecules.

The ability to use the bromine atom as a regioselective controller and a versatile point of attachment for cross-coupling reactions ensures that these compounds will remain at the forefront of medicinal chemistry and drug development. Future research will likely focus on leveraging these intermediates in ever more sophisticated synthetic cascades, such as palladium-catalyzed C-H activation strategies, to build novel polyheterocyclic systems with unique therapeutic potential.[17] For researchers aiming to navigate and expand the chemical space of bioactive compounds, a deep understanding of the synthesis and strategic application of bromo-substituted triazoles is not just beneficial, but essential.

References

-

Wang, X. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11, 5460-5493. Available from: [Link]

-

Butler, R. N., & Evans, A. M. (1974). Mechanism of cyclisation of N-(1,2,4-triazol-3-yl)hydrazonyl bromides to mixtures of isomeric triazolotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 997-1004. Available from: [Link]

-

Canadian Science Publishing. (n.d.). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Canadian Journal of Chemistry. Available from: [Link]

-

Coelho, D. et al. (2024). Halo‐1,2,3‐triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. Available from: [Link]

-

Alam, M. A. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13. Available from: [Link]

-

Chen, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available from: [Link]

-

Yuchuan, L. et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available from: [Link]

-

Shaabani, S. et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 11(52), 32675-32699. Available from: [Link]

-

Santos, M. S. D. et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(1). Available from: [Link]

-

Abdel-Wahab, B. F. et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. Available from: [Link]

-

El-Sayed, N. N. E. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 995-1002. Available from: [Link]

-

Yuchuan, L. et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research. Available from: [Link]

-

Semantic Scholar. (2020). Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available from: [Link]

-

Kaur, H. et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]

-

Chen, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available from: [Link]

-

Büchel, K. H. (1983). The History of Azole Chemistry. ACS Symposium Series. Available from: [Link]

-

Kaur, H. et al. (2021). Synthetic and therapeutic review of triazoles and hybrids. ResearchGate. Available from: [Link]

-

Kumar, A. et al. (2024). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Molecules, 29(14), 3298. Available from: [Link]

-

Abdel-Wahab, B. F. et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. Available from: [Link]

-

Geng, R. et al. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 52(69), 10452-10463. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of 1,2,3-Triazoles. Available from: [Link]

-

StudyCorgi. (2024). Electrophilic and radical bromination of bromo derivatives via NBS. Available from: [Link]

-

Agasyan, P. K. et al. (2001). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. ResearchGate. Available from: [Link]

-

ResearchGate. (2014). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. Available from: [Link]

-

Wang, X. et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available from: [Link]

-

Kumar, A. et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(19), 6610. Available from: [Link]

-

Pathania, R. et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 169, 134-169. Available from: [Link]

-

Grambow, C. A. et al. (2020). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. ACS Catalysis, 10(19), 11077-11082. Available from: [Link]

-

Li, Y. et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. Available from: [Link]

-

Perrone, R. et al. (2016). 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. Journal of Medicinal Chemistry, 59(5), 2247-2253. Available from: [Link]

-

Li, Y. et al. (2020). Application of triazoles in the structural modification of natural products. European Journal of Medicinal Chemistry, 195, 112283. Available from: [Link]

-

MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available from: [Link]

-

ResearchGate. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. mdpi.com [mdpi.com]

- 16. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

A Technical Guide to the Preliminary Biological Screening of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Its unique structural features, including its five-membered ring with three nitrogen atoms, allow for diverse substitutions that can modulate its pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of 1,2,4-triazole derivatives as potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3][4]

The subject of this guide, 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole, is a novel derivative with the empirical formula C₄H₆BrN₃O. The presence of a bromine atom and a methoxymethyl group suggests the potential for unique biological interactions. Halogenation, particularly bromination, has been shown to enhance the biological activity of various heterocyclic compounds.[5] This guide provides a comprehensive framework for the preliminary biological screening of this compound, drawing upon established methodologies for the evaluation of 1,2,4-triazole derivatives.

Part 1: In Vitro Cytotoxicity Screening